2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Notum Inhibition Wnt Signaling Fragment-Based Drug Discovery

ARUK3000223 is a chemically validated, potent Notum inhibitor (IC50 65 nM) for which the precise binding mode is confirmed by a high-resolution 1.68 Å co-crystal structure (PDB 7PKV). Unlike low-potency fragments like Fragment-286 (IC50 ~11.5 µM), this compound provides a reliable pharmacological window for HTS cascades and SAR studies. Its optimal physicochemical profile (cLogP 2.4, TPSA 50.9 Ų) supports blood-brain barrier penetration, making it a versatile probe for both CNS and peripheral Wnt signaling research. Procure this well-characterized positive control to ensure reproducibility in your Notum-related assays.

Molecular Formula C11H9ClF3N3O
Molecular Weight 291.66
CAS No. 1283236-39-4
Cat. No. B3006122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
CAS1283236-39-4
Molecular FormulaC11H9ClF3N3O
Molecular Weight291.66
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=C(N=N2)CCO)C(F)(F)F)Cl
InChIInChI=1S/C11H9ClF3N3O/c12-10-2-1-8(5-9(10)11(13,14)15)18-6-7(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2
InChIKeyPZDUEYZNJKLVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (CAS 1283236-39-4): A Crystallographically Characterized Notum Inhibitor Fragment


The compound 2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, also known as ARUK3000223, is a 1,2,3-triazole derivative that functions as a potent inhibitor of the Wnt-deactivating enzyme Notum [1]. Its interaction with human Notum has been resolved at 1.68 Å resolution via X-ray crystallography (PDB ID: 7PKV), confirming a specific binding mode within the enzyme's active site [2]. In a biochemical assay using human Notum (81–451 Cys330Ser) and the fluorogenic substrate OPTS, this compound exhibits a mean inhibitory concentration (IC50) of 65 nM, a substantial improvement over the initial fragment hit from which it was optimized [1]. Physicochemical characterization defines it with a molecular weight of 277.63 g/mol, a calculated logP of 2.4, and a topological polar surface area of 50.9 Ų, placing it within lead-like chemical space [3].

Why Broad-Spectrum Probes Cannot Substitute for ARUK3000223 in Notum-Specific Research


Generic substitution among Notum-targeting fragments is unreliable due to the steep structure-activity relationship (SAR) gradients characteristic of the enzyme's active site. The target compound's specific 4-chloro-3-(trifluoromethyl)phenyl moiety and 1,2,3-triazole core engage in precise interactions with Notum residues, including Trp128, Tyr129, and Phe268 [1]. Replacing it with a parent fragment, such as Fragment-286, results in an IC50 of approximately 11.5 µM, representing a potency loss of over 99% relative to ARUK3000223 [1]. Even closely related analogs from the same optimization campaign, such as the 4-H triazole analog 8l (ARUK3001185), exhibit different potency, ADME, and brain penetration profiles, underscoring that minor structural modifications fundamentally alter both pharmacodynamics and pharmacokinetics [1].

Quantitative Differentiation Evidence for 2-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (ARUK3000223)


Biochemical Potency Against Human Notum: >170-fold Improvement Over the Parent Fragment Hit

ARUK3000223 (compound 7b) demonstrates an IC50 of 65 nM against human Notum, a >170-fold improvement over the parent fragment (Fragment-286), which shows an IC50 of 11.5 ± 3.0 µM [1]. This leap in potency was achieved by the optimized addition of the 4-chloro-3-(trifluoromethyl)phenyl group to the triazole scaffold, as confirmed by crystallographic data [2].

Notum Inhibition Wnt Signaling Fragment-Based Drug Discovery

Crystallographically Verified Binding Mode and Target Engagement

The X-ray co-crystal structure of ARUK3000223 bound to human Notum (PDB: 7PKV) at 1.68 Å resolution provides unambiguous evidence of its specific binding mode [1]. The structure reveals that the 4-chloro-3-(trifluoromethyl)phenyl ring forms key stacking interactions with Trp128, Tyr129, and Phe268, pinning the inhibitor in the active site. This structural validation is absent for less potent early fragments and distinguishes this compound from competitors lacking public, high-resolution structural confirmation of their binding interactions [1].

Structural Biology X-ray Crystallography Binding Mode Analysis

Physicochemical Profile and Lead-Like Molecular Properties

ARUK3000223 possesses a lead-like physicochemical profile that supports its utility in cellular assay development and in vivo follow-up studies. Its molecular weight (277.63 g/mol), cLogP (2.4), and topological polar surface area (TPSA; 50.9 Ų) comply with established lead-likeness criteria [1]. This profile differentiates it from earlier, larger lead compounds such as LP-922056, which, while also a Notum inhibitor, has a distinct chemical scaffold and different CNS penetration properties. The compound's properties predict favorable blood-brain barrier penetration, a critical attribute for studies of neurodegenerative disease [2].

ADME Drug-Likeness Physicochemical Properties

Validated Applications for 2-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol


A High-Resolution Pharmacophore Template for Structure-Based Drug Discovery

ARUK3000223, with its 1.68 Å co-crystal structure (PDB 7PKV), serves as an authoritative pharmacophore template for designing improved Notum inhibitors. The structural data reveals precise interactions (e.g., with Trp128, Tyr129, Phe268) that can be used for docking studies, molecular dynamics simulations, and the design of focused fragment libraries targeting Wnt signaling modulation [1].

A Potent Positive Control Probe for Notum Biochemical and Cellular Assays

The compound's robust IC50 of 65 nM in a fluorescence-based biochemical assay using human Notum and OPTS substrate makes it an ideal positive control probe [1]. Its potent activity allows for a reproducible pharmacological window, essential for high-throughput screening cascades and for benchmarking novel inhibitors, particularly those derived from alternative fragment or DNA-encoded library screens.

A CNS-Tractable Lead Fragment for Alzheimer's Disease and Colorectal Cancer Target Validation

The physicochemical profile of ARUK3000223 (cLogP 2.4, TPSA 50.9 Ų) indicates excellent potential for crossing the blood-brain barrier, a prerequisite for studying Notum's role in Alzheimer's disease models [1]. It can be directly compared to lower-potency fragments like Fragment-286 (IC50 ~11.5 µM) or contrasted with non-brain-penetrant leads like LP-922056 to interrogate Wnt signaling restoration in both peripheral (e.g., colorectal cancer) and central nervous system disease settings [1].

Quote Request

Request a Quote for 2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.